molecular formula C9H10F3NO B3052246 2-methoxy-N-(2,2,2-trifluoroethyl)aniline CAS No. 398-44-7

2-methoxy-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B3052246
CAS No.: 398-44-7
M. Wt: 205.18 g/mol
InChI Key: UEHTVWWJHJAJEG-UHFFFAOYSA-N
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Description

2-methoxy-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3) and a trifluoroethyl group (-CF3CH2-) attached to an aniline moiety. It is commonly used in various chemical reactions and has applications in different scientific fields.

Scientific Research Applications

2-methoxy-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 2-methoxy-N-(2,2,2-trifluoroethyl)aniline are not available, the development of new synthetic methods and applications for trifluoroethyl-containing compounds is an active area of research . This suggests potential future directions for this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2,2,2-trifluoroethyl)aniline can be achieved through the N-trifluoroethylation of anilines. One method involves the use of 2,2,2-trifluoroethylamine hydrochloride as the fluorine source in an iron porphyrin-catalyzed reaction . This one-pot N-H insertion reaction is conducted via cascade diazotization/N-trifluoroethylation reactions, yielding the desired product in good yields.

Industrial Production Methods

Industrial production methods for this compound typically involve the use of readily available primary amines and secondary anilines as starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of a nitro group can produce an amine .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(2,2,2-trifluoroethyl)benzenamine
  • 4-methoxy-N-(2,2,2-trifluoroethyl)aniline
  • N-(2,2,2-trifluoroethyl)benzylamine

Uniqueness

2-methoxy-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both a methoxy group and a trifluoroethyl group, which confer distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable in various applications .

Properties

IUPAC Name

2-methoxy-N-(2,2,2-trifluoroethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-14-8-5-3-2-4-7(8)13-6-9(10,11)12/h2-5,13H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHTVWWJHJAJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80429331
Record name 2-methoxy-N-(2,2,2-trifluoroethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398-44-7
Record name 2-methoxy-N-(2,2,2-trifluoroethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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